1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL

Catalog No.
S12329496
CAS No.
388076-73-1
M.F
C11H8F3NO
M. Wt
227.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL

CAS Number

388076-73-1

Product Name

1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL

IUPAC Name

1-methyl-4-(trifluoromethyl)isoquinolin-6-ol

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

InChI

InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3

InChI Key

YLIVLOVHHVPFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F

1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol is a complex heterocyclic compound characterized by its unique trifluoromethyl and hydroxyl functional groups attached to an isoquinoline structure. The molecular formula of this compound is C10H6F3NOC_{10}H_6F_3NO, and it possesses a molecular weight of 213.16 g/mol. The trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and biological activity. The IUPAC name for this compound is 1-(trifluoromethyl)isoquinolin-6-ol, with the following structural representation:

  • InChI Key: VKLLXZXDPMJMFL-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O

This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.

, including:

  • Oxidation: This reaction can convert the compound into various quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield dihydroisoquinoline derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow the introduction of different functional groups into the isoquinoline ring, facilitated by reagents like halogens or alkyl halides.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives for research purposes.

The biological activity of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol has been explored in various studies, indicating potential therapeutic properties. The trifluoromethyl group enhances its interaction with biological targets, which may lead to:

  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular mechanisms.
  • Neuroprotective Properties: Its unique structure may confer protective effects against neurodegenerative diseases.

Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects and to evaluate its efficacy in clinical settings .

Several synthesis methods have been developed for 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol:

  • Trifluoromethylation of Isoquinoline Derivatives: This method involves introducing a trifluoromethyl group into isoquinoline via radical intermediates.
  • Palladium-Catalyzed Coupling Reactions: These reactions are commonly employed in industrial settings to achieve high yields and purity.
  • Copper-Catalyzed Cyclizations: This method is also used for synthesizing substituted isoquinolines and related compounds.

The choice of method often depends on the desired yield, purity, and specific functional groups needed in the final product .

1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol has several significant applications:

  • Pharmaceutical Research: It serves as a building block in the synthesis of complex organic molecules with potential therapeutic applications.
  • Material Science: The compound's unique electronic properties make it suitable for developing advanced materials with specific optical characteristics.
  • Biological Studies: Its distinct properties facilitate investigations into biological interactions and mechanisms.

The versatility of this compound underscores its importance across various fields of research.

Studies on the interactions of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol with biological targets are essential for understanding its therapeutic potential. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound affects cellular processes at molecular levels.
  • In Vivo Studies: Assessing the biological effects in living organisms to determine efficacy and safety profiles.

Such interaction studies are crucial for guiding further development and optimizing the compound for therapeutic use .

Several compounds share structural similarities with 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol, each exhibiting unique properties. Notable examples include:

Compound NameStructural FeaturesUnique Properties
IsoquinolineParent structure without trifluoromethyl groupBasic isoquinoline properties
QuinolineStructural isomer with nitrogen in a different positionDifferent reactivity patterns
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinoneContains a methyl group instead of hydroxylPotentially different biological activities

The uniqueness of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol lies in its combination of trifluoromethyl and hydroxyl groups, which confer distinct reactivity patterns and biological activities compared to these similar compounds .

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 1-methyl-4-(trifluoromethyl)isoquinolin-6-ol, reflects its substitution pattern on the isoquinoline backbone. The molecular formula is C₁₁H₈F₃NO, derived from the parent isoquinoline structure (C₉H₇N) with additions of a methyl group (-CH₃) at position 1, a trifluoromethyl group (-CF₃) at position 4, and a hydroxyl group (-OH) at position 6.

Structural Representation

The compound’s structure combines aromaticity with polar functional groups, enabling diverse reactivity. The trifluoromethyl group introduces electron-withdrawing effects, while the hydroxyl group facilitates hydrogen bonding. Computational models suggest a planar isoquinoline core with substituents influencing electronic distribution.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

227.05579836 g/mol

Monoisotopic Mass

227.05579836 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types